

# 3-methyl-2-oxobutanoic acid hub metabolite validation

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## Compound Focus: 3-Methyl-2-oxobutanoic acid

CAS No.: 759-05-7

Cat. No.: S564956

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## Chemical and Biochemical Profile

The table below summarizes the core characteristics of **3-methyl-2-oxobutanoic acid**.

Property	Description
IUPAC Name	3-methyl-2-oxobutanoic acid [1] [2]
Common Names	$\alpha$ -Ketoisovaleric acid, 2-Oxoisovaleric acid [3] [2]
CAS Number	759-05-7 [4] [1] [2]
Molecular Formula	$C_5H_8O_3$ [1] [3] [2]
Molecular Weight	116.11 - 116.12 g/mol [1] [3]
Chemical Structure	Short-chain keto acid; branched-chain $\alpha$ -keto acid derived from valine [2]
Primary Biological Role	Key intermediate in branched-chain amino acid (BCAA) metabolism [1] [2]

| **Significance** | • Potential biomarker for post-hepatectomy liver failure (PHLF) [5] [6] • Neurotoxin and metabotoxin when accumulated [7] [3] • Associated with Maple Syrup Urine Disease (MSUD) [1] |

## Validation as a Hub Metabolite in Disease

Substantial clinical research validates the significance of **3-methyl-2-oxobutanoic acid**, particularly in liver disease.

- **Clinical Study Context:** A 2022 clinical study investigated the relationship between gut microbiota and **Post-hepatectomy Liver Failure (PHLF)** in patients with hepatitis B virus-related hepatocellular carcinoma (B-HCC) [5] [6].
- **Omics Approach:** The research used integrated **16S ribosomal RNA sequencing** of gut microbiota and **non-targeted liquid chromatography-mass spectrometry (LC-MS/MS)** metabolomics on paired fecal and serum samples [5] [6].
- **Key Finding:** A significant negative correlation was found between increased abundance of gut *Klebsiella* bacteria and decreased levels of **3-methyl-2-oxobutanoic acid** in both feces and serum of PHLF patients. This hub metabolite was identified within the significantly altered **branched-chain amino acid (BCAA) metabolic pathways** [5] [6].

This relationship can be visualized in the following pathway:



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## Experimental Protocols for Metabolite Analysis

The clinical study provides a validated methodological framework for identifying and quantifying this hub metabolite [5] [6].

### Sample Collection and Preparation

- **Type:** Paired human fecal and serum samples.
- **Timing:** Collected pre-operatively and on post-operative day 5.
- **Storage:** Immediately frozen at -80°C.

### Untargeted Metabolomics Workflow (LC-MS/MS)

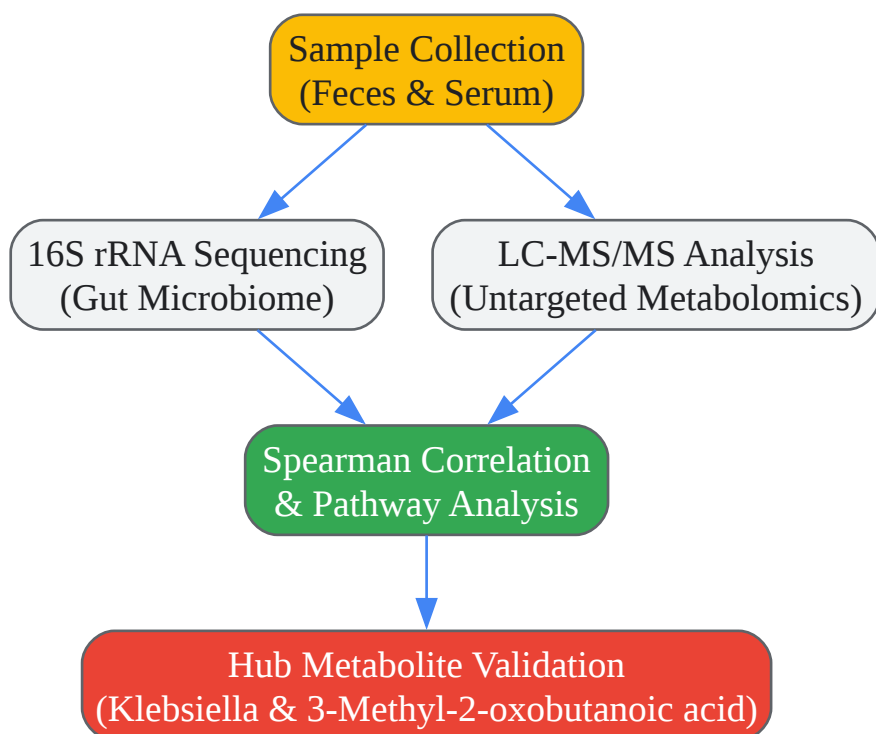
- **Platform:** Liquid chromatography coupled with tandem mass spectrometry.

- **Chromatography:** Utilized a suitable column (specific column details from original methods can be inferred as a standard C18 or HILIC column for polar metabolites).
- **Mass Detection:** High-resolution mass spectrometer (e.g., Orbitrap platform) in both positive and negative ionization modes to comprehensively detect metabolites.
- **Data Processing:** Peak alignment, picking, and quantification using software (e.g., Compound Discoverer). Metabolite identification by matching against standard spectral libraries (mzCloud, HMDB).

### Integrated Data Analysis

- **Microbiome-Metabolite Integration:** Spearman correlation analysis to identify statistically significant associations between differential microbial abundance (*Klebsiella*) and differential metabolite levels (**3-methyl-2-oxobutanoic acid**).
- **Pathway Analysis:** Functional prediction of metagenomic data (e.g., PICRUSt2) combined with metabolite set enrichment analysis (e.g., KEGG pathways) to pinpoint disturbed BCAA metabolism [5] [6].

The overall experimental workflow from sample to insight is summarized below:



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## Research Significance and Applications

The validation of **3-methyl-2-oxobutanoic acid** as a hub metabolite opens several research and potential clinical avenues:

- **Biomarker Potential:** Its specific decrease in association with PHLF suggests potential as a **novel evaluation indicator** for this serious surgical complication, possibly complementing current clinical assessments [5] [6].
- **Therapeutic Target:** Understanding its role in BCAA pathway disruption offers a foundation for researching **targeted treatments** for PHLF, potentially involving microbiome modulation or metabolic supplementation [5] [6].
- **Toxicity and Disease Models:** In other contexts like Maple Syrup Urine Disease, its accumulation is a well-known neurotoxin and metabotoxin. Research using this metabolite often involves **studying its toxic effects in neuronal cell cultures or animal models** to understand pathogenesis and screen protective compounds [7] [3].

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## References

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